Tiletamine-d5 Hydrochloride Tiletamine-d5 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1246818-12-1
VCID: VC0134089
InChI: InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD
SMILES: CCNC1(CCCCC1=O)C2=CC=CS2.Cl
Molecular Formula: C₁₂H₁₃D₅ClNOS
Molecular Weight: 264.83

Tiletamine-d5 Hydrochloride

CAS No.: 1246818-12-1

Cat. No.: VC0134089

Molecular Formula: C₁₂H₁₃D₅ClNOS

Molecular Weight: 264.83

* For research use only. Not for human or veterinary use.

Tiletamine-d5 Hydrochloride - 1246818-12-1

Specification

CAS No. 1246818-12-1
Molecular Formula C₁₂H₁₃D₅ClNOS
Molecular Weight 264.83
IUPAC Name 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride
Standard InChI InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD
SMILES CCNC1(CCCCC1=O)C2=CC=CS2.Cl

Introduction

Chemical Identity and Properties

Tiletamine-d5 Hydrochloride is a stable isotope-labeled compound that maintains the pharmacological profile of its non-deuterated parent while offering distinct advantages for analytical applications. The incorporation of deuterium atoms provides a heavier molecular signature that can be readily distinguished from the parent compound through mass spectrometry techniques.

Basic Chemical Information

Tiletamine-d5 Hydrochloride is characterized by the following properties:

PropertyValue
CAS Number1246818-12-1
Molecular FormulaC₁₂D₅H₁₂NOS·HCl
Molecular Weight264.826 g/mol
Accurate Mass264.111
IUPAC Name2-(1,1,2,2,2-pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride
Physical AppearanceWhite crystalline solid

The compound features five deuterium atoms strategically positioned within the ethylamino group of the tiletamine structure, creating a pentadeuterated analog that maintains similar chemical behavior while providing a distinct mass spectrometric profile .

Structural Characteristics

The structural formula of Tiletamine-d5 Hydrochloride can be represented using various chemical notation systems:

Notation SystemRepresentation
SMILESCl.[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)c2cccs2
InChIInChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D3,2D2;

The structural core consists of a cyclohexanone ring with a thiophenyl substituent and a deuterated ethylamino group, with the hydrochloride salt formation providing enhanced stability and solubility characteristics .

SupplierProduct FormatProduct CodePurity
LGC StandardsNeatTRC-T440202-10MGNot specified
BOC SciencesNot specifiedNot specified95%
Chemlyte SolutionsLiquidNot specified99.0%

The compound is typically classified as a "made to order" product with restrictions on its purchase and use, requiring appropriate documentation to meet regulatory requirements .

Analytical Applications

The primary application of Tiletamine-d5 Hydrochloride lies in analytical chemistry, particularly in mass spectrometry-based quantitative analysis.

Role as Internal Standard

Tiletamine-d5 Hydrochloride serves as an ideal internal standard for the quantification of tiletamine in biological samples. The incorporation of five deuterium atoms creates a mass shift that allows for clear differentiation between the analyte and internal standard during mass spectrometric analysis. This property is crucial for accurate quantification while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation.

Advantages in Mass Spectrometry

The deuterated compound offers several advantages in mass spectrometric analysis:

  • Similar chromatographic retention time to non-deuterated tiletamine

  • Distinct mass spectral profile due to the +5 mass unit shift

  • Virtually identical extraction efficiency and matrix effects

  • Enhanced accuracy in quantitative determinations

These properties make Tiletamine-d5 Hydrochloride particularly valuable in forensic toxicology, pharmacokinetic studies, and environmental monitoring applications where precise quantification of tiletamine is required.

Pharmacological Properties

While Tiletamine-d5 Hydrochloride itself is primarily used as an analytical tool rather than a therapeutic agent, understanding the pharmacological properties of its non-deuterated parent provides important context.

Mechanism of Action

Tiletamine acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist, blocking the action of glutamate at this receptor subtype. This mechanism accounts for its dissociative anesthetic effects, sedative properties, and potential anticonvulsant activity .

Pharmacological Effects

The parent compound tiletamine exhibits several notable pharmacological effects:

EffectDescription
Dissociative AnesthesiaProduces a state of dissociation from the environment
SedationInduces a calming effect and reduced awareness
AnalgesiaProvides pain relief through central mechanisms
Muscle RelaxationReduces muscle tone and tension

Tiletamine is rarely used alone in clinical settings but is commonly combined with zolazepam (a benzodiazepine) to create a balanced anesthetic mixture with reduced side effects .

Research Applications

Beyond its role as an analytical standard, Tiletamine-d5 Hydrochloride has applications in various research fields.

Pharmacokinetic Studies

The deuterated analog enables precise tracking of tiletamine metabolism and distribution in biological systems. Researchers can administer the deuterated compound and distinguish it from endogenous or previously administered non-deuterated tiletamine, allowing for more accurate pharmacokinetic profiling.

Metabolite Identification

Deuterium labeling assists in the identification and structural elucidation of tiletamine metabolites. The presence of deuterium atoms in specific positions within the molecule provides valuable information about metabolic pathways and biotransformation mechanisms.

Comparison to Non-deuterated Tiletamine

Understanding the similarities and differences between Tiletamine-d5 Hydrochloride and its non-deuterated parent provides important context for its applications.

PropertyTiletamine HydrochlorideTiletamine-d5 Hydrochloride
Molecular FormulaC₁₂H₁₇NOS·HClC₁₂D₅H₁₂NOS·HCl
Molecular Weight259.8 g/mol264.826 g/mol
Mass SpectrometryBase peak at m/z 166Mass shift of +5 units
PharmacologyNMDA receptor antagonistSame as parent compound
Primary UseVeterinary anestheticAnalytical standard

The key difference lies in the isotopic composition, with minimal impact on chemical reactivity but significant advantages for analytical applications .

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